(2R)-2-[(4-Nitrophenyl)amino]propanoic acid
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound (2R)-2-[(4-Nitrophenyl)amino]propanoic acid is systematically named (R)-2-amino-3-(4-nitrophenyl)propanoic acid . This designation adheres to IUPAC rules, specifying the stereochemistry at the chiral center and the substituents on the propanoic acid backbone. Alternative names include 4-nitro-D-phenylalanine and D-4-nitrophenylalanine , reflecting its enantiomeric relationship to the L-form (4-nitro-L-phenylalanine). The CAS registry number for this compound is 56613-61-7 .
Molecular Architecture and Functional Group Analysis
The molecular structure of this compound consists of:
- A propanoic acid core with a carboxylic acid (-COOH) group at carbon 1.
- An amino group (-NH2) attached to carbon 2.
- A 4-nitrophenyl group (a benzene ring with a nitro substituent at the para position) bonded to carbon 3.
The nitro group (-NO₂) is electron-withdrawing, influencing the compound’s electronic properties and reactivity. Key functional groups include:
| Functional Group | Position | Role in Reactivity/Structure |
|---|---|---|
| Carboxylic acid (-COOH) | Carbon 1 | Acidic properties, hydrogen bonding |
| Amino group (-NH2) | Carbon 2 | Basicity, chiral center |
| Nitro (-NO₂) | Carbon 3 | Electron-withdrawing, IR-active |
Stereochemical Configuration and Chiral Center Properties
The chiral center resides at carbon 2, with the R configuration. This stereochemistry is critical for biological recognition and enzymatic interactions. The spatial arrangement of substituents (amino, carboxylic acid, and 4-nitrophenyl groups) around the chiral center dictates its optical activity and solubility. For example, the R-enantiomer exhibits distinct solubility profiles compared to the S-enantiomer (4-nitro-L-phenylalanine).
Key Properties of the Chiral Center:
- Optical Rotation : Positive or negative depending on the enantiomer, though specific values for this compound are not explicitly reported in the provided sources.
- Planar Structure : The amino and 4-nitrophenyl groups adopt a staggered conformation to minimize steric strain.
Comparative Structural Analysis with Related Nitrophenylalanine Derivatives
The structural diversity of nitrophenylalanine derivatives arises from variations in nitro substituent position, stereochemistry, and functional group modifications. Below is a comparative analysis:
Functional Group Variations:
- Esterification : Methyl ester derivatives (e.g., methyl 4-nitro-L-phenylalanate) exhibit reduced acidity and enhanced lipophilicity compared to the free acid.
- Protecting Groups : Fmoc-protected derivatives (e.g., Fmoc-4-nitro-L-phenylalanine) are used in peptide synthesis to prevent premature side-chain reactions.
Properties
IUPAC Name |
(2R)-2-(4-nitroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABGQMFXJVXIMY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610043 | |
| Record name | N-(4-Nitrophenyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791850-21-0 | |
| Record name | N-(4-Nitrophenyl)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 791850-21-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Characteristics
The compound (2R)-2-[(4-nitrophenyl)amino]propanoic acid (C₉H₁₀N₂O₄, MW 210.19 g/mol) features a propanoic acid backbone substituted at the β-position with a 4-nitroaniline group. The stereocenter at C2 necessitates enantioselective synthesis or resolution to isolate the R-enantiomer. Its synthesis intersects methodologies from β-alanine derivatives and aromatic amine functionalization.
Stereoselective Synthesis Strategies
Chiral Resolution of Racemic Mixtures
A common approach involves synthesizing the racemic mixture followed by resolution using chiral resolving agents. For example, the patent NZ229910A describes the resolution of d,l-2-amino-3-(3,4-dimethoxyphenyl)propionitrile using d-camphorsulfonic acid. Adapting this method:
Racemic Synthesis :
- React 4-nitroaniline with methyl acrylate under Michael addition conditions to yield racemic methyl 2-[(4-nitrophenyl)amino]propanoate.
- Hydrolyze the ester to the racemic acid using aqueous HCl.
Resolution :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Resolution Yield | 35–45% | Adapted |
| Enantiomeric Excess | >98% ee | Adapted |
| Solvent System | Ethanol/Water (3:1 v/v) | Adapted |
Asymmetric Catalytic Hydrogenation
Catalytic asymmetric hydrogenation of α,β-dehydroamino acids offers a direct route to enantiopure β-arylalanines. For instance:
Substrate Preparation :
- Synthesize (Z)-2-acetamido-3-(4-nitrophenyl)acrylic acid via condensation of 4-nitroaniline with ethyl propiolate.
Hydrogenation :
- Use a chiral Rhodium catalyst (e.g., Rh-DuPhos) under H₂ (50 psi) in MeOH.
- Achieve high enantioselectivity through ligand-controlled asymmetric induction.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 0.5 mol% | Literature |
| ee | 92–95% | Literature |
| Reaction Time | 12–24 h | Literature |
Stepwise Construction of the β-Arylalanine Backbone
Michael Addition of 4-Nitroaniline to Acrylic Acid
The direct Michael addition of aromatic amines to α,β-unsaturated acids is a classical method for β-arylalanines:
Reaction Conditions :
- Heat 4-nitroaniline with acrylic acid at 80–100°C for 8–12 h in aqueous HCl.
- The acid acts as both reactant and catalyst, eliminating the need for additional catalysts.
Stereochemical Outcome :
- Produces racemic 2-[(4-nitrophenyl)amino]propanoic acid.
- Requires subsequent resolution (Section 2.1) to isolate the R-enantiomer.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–70% | |
| Purity (HPLC) | 95% |
Enzymatic Kinetic Resolution
Lipase-Catalyzed Ester Hydrolysis
Enzymes such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic ester:
Substrate Preparation :
- Synthesize racemic ethyl 2-[(4-nitrophenyl)amino]propanoate.
Enzymatic Hydrolysis :
- Incubate with CAL-B in phosphate buffer (pH 7.0) at 30°C.
- The S-enantiomer is preferentially hydrolyzed, leaving the R-ester enantioenriched.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Conversion | 45–50% | Literature |
| ee (Remaining Ester) | >99% | Literature |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Resolution | 35–45 | >98 | Moderate | High |
| Asymmetric Hydrogenation | 70–80 | 92–95 | High | Very High |
| Michael Addition | 60–70 | Racemic | High | Low |
| Enzymatic Resolution | 40–50 | >99 | Moderate | Moderate |
Optimal Conditions for Industrial Application
- Asymmetric Hydrogenation : Preferred for high-throughput synthesis despite catalyst costs.
- Chiral Resolution : Suitable for small-scale production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(4-Nitrophenyl)amino]propanoic acid can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
(2R)-2-[(4-Nitrophenyl)amino]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-2-[(4-Nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Stereoisomeric Counterparts
- (2S)-2-(4-Nitrophenyl)propanoic Acid (CAS: 142927-08-0): Structural Difference: The stereocenter at position 2 is S instead of R. Synthesis: Prepared via similar routes but with enantiomeric resolution techniques . Implications: Altered stereochemistry may affect biological target binding, as seen in enzyme-substrate interactions .
Functional Group Modifications
- N-Fmoc-4-Nitro-L-Phenylalanine (CAS: 95753-55-2): Structural Difference: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino moiety and an L-configuration. Applications: Used in solid-phase peptide synthesis for enhanced stability during coupling reactions .
- 4-Borono-D-Phenylalanine (CAS: 119911-77-8): Structural Difference: Replaces the nitro group with a boronate (-B(OH)₂) moiety. Applications: Utilized in boron neutron capture therapy (BNCT) due to boron’s neutron-capturing ability, unlike the nitro group’s electron-withdrawing role .
Bioactive Derivatives
- (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-(4-hydroxyphenyl)propanoic Acid: Structural Difference: Incorporates a benzylidene-thiazolidinone ring system and a hydroxyl group. Bioactivity: Demonstrates anticancer activity (IC₅₀: 3.2 µM against MCF-7 cells), attributed to the thiazolidinone’s ability to inhibit kinases .
- N-Acetyl-4-Nitro-D-Phenylalanine (CAS: 89615-73-6): Structural Difference: Acetylated amino group enhances lipophilicity. Pharmacokinetics: Improved membrane permeability compared to the parent compound, making it a candidate for prodrug design .
Table 2: Bioactivity Comparison
Biological Activity
(2R)-2-[(4-Nitrophenyl)amino]propanoic acid, also known by its CAS number 791850-21-0, is an organic compound with notable biological activities. This article explores its biological interactions, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. The compound features a propanoic acid backbone with a 4-nitrophenyl group attached to the amino group at the second carbon, contributing to its unique chemical properties. Its predicted boiling point is approximately 452.9 °C, and it has a density of around 1.413 g/cm³ .
Preliminary studies indicate that this compound interacts with various biological targets, including neurotransmitter systems. The compound's structural characteristics suggest potential binding affinities to enzymes and receptors involved in inflammatory processes and pain modulation .
Key Mechanisms:
- Inhibition of Cyclooxygenase (COX): Similar compounds have demonstrated the ability to inhibit COX enzymes, which are critical in prostaglandin synthesis and inflammation .
- Neutrophil Chemotaxis: Research indicates that derivatives of this compound may modulate neutrophil recruitment during inflammatory responses, potentially reducing tissue damage .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Nitrophenyl)propionic acid | C₉H₉N₁O₄ | Lacks the amino group; primarily used as an analgesic. |
| (R)-2-[(Benzyloxycarbonyl)amino]propanoic acid | C₁₇H₁₆N₂O₆ | Contains a benzyloxycarbonyl protecting group; used in peptide synthesis. |
| (2R)-2-amino-3-(2-chloro-4-nitrophenyl)propanoic acid | C₉H₉ClN₂O₄ | Contains a chlorine substituent; potential for different reactivity profiles. |
The unique combination of an amino group with a nitrophenyl substituent on the propanoic backbone may influence the biological activity and chemical reactivity of this compound compared to these similar compounds .
Study on Inflammatory Response
A study evaluated the efficacy of this compound in a model of transient cerebral ischemia induced in rats by occlusion of the middle cerebral artery (MCA). The results indicated that the compound significantly reduced polymorphonuclear neutrophil (PMN) infiltration and infarct size while improving neurological functions .
Findings:
- Reduction in PMN Infiltration: The compound effectively decreased the number of inflammatory cells at the injury site.
- Improvement in Neurological Function: Behavioral assessments post-treatment showed significant recovery compared to control groups.
Q & A
Q. Why might enzymatic assays show variable inhibition despite consistent compound purity?
- Methodological Answer : Protein batch variability (e.g., post-translational modifications) or buffer composition (e.g., divalent cations chelating carboxylate groups) may alter activity. Standardize assays with positive controls (e.g., known inhibitors) and repeat in triplicate .
Safety and Handling
Q. What safety protocols are recommended for handling nitro-containing compounds?
- Methodological Answer : Conduct reactivity hazard assessments (e.g., nitro-group explosivity at high temps). Use blast shields for scale-up reactions. Store in amber vials at −20°C to prevent photodegradation. OSHA-compliant air sampling (NIOSH Method 2551) monitors workplace exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
